molecular formula C9H7ClN2O2 B1425470 [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 660417-36-7

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol

Cat. No.: B1425470
CAS No.: 660417-36-7
M. Wt: 210.62 g/mol
InChI Key: FTUJTACQXOHQHE-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Biological Activity

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol (CAS 159821-50-8) is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2O2C_9H_7ClN_2O_2, with a molecular weight of approximately 210.617 g/mol. The structure features a chlorophenyl group attached to an oxadiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with oxadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain oxadiazoles demonstrate minimum inhibitory concentrations (MIC) in the range of 750 µg/mL against various fungal pathogens .

CompoundMIC (µg/mL)Activity Type
5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanolTBDAntifungal
Other Oxadiazoles750Antifungal

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds derived from oxadiazoles have shown cytotoxic effects against several cancer cell lines, including HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing promising results with low IC50 values indicative of potent activity .

Cell LineIC50 (mM)Compound
HCT-116TBD5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
PC-3TBDOther Oxadiazoles

Antiviral Activity

The antiviral properties of oxadiazoles have also been explored. A study indicated that specific oxadiazole derivatives exhibited significant antiviral activity against various viral strains. Their mechanism often involves interference with viral replication processes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by substituents on the oxadiazole ring. The presence of electron-withdrawing groups such as chloro or nitro enhances the biological activity by stabilizing the reactive sites within the molecule .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the 5-position significantly enhanced antifungal activity against Candida species. The compound's efficacy was attributed to its ability to disrupt fungal cell wall synthesis.
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Properties

IUPAC Name

[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUJTACQXOHQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697688
Record name [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660417-36-7
Record name [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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